2-[2-chloro-4-(1-phenylethylsulfamoyl)phenoxy]-N-[2-(cyclohexen-1-yl)ethyl]acetamide
Overview
Description
2-[2-chloro-4-(1-phenylethylsulfamoyl)phenoxy]-N-[2-(cyclohexen-1-yl)ethyl]acetamide is a complex organic compound that belongs to the class of phenoxy acetamides. This compound is characterized by its unique structure, which includes a chloro-substituted phenoxy group, a sulfonamide linkage, and a cyclohexenyl moiety. It has garnered interest in various fields of scientific research due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-chloro-4-(1-phenylethylsulfamoyl)phenoxy]-N-[2-(cyclohexen-1-yl)ethyl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The reaction begins with the chlorination of a phenol derivative to introduce the chloro group.
Sulfonamide Formation: The chlorinated phenol is then reacted with 1-phenylethylamine in the presence of a sulfonyl chloride to form the sulfonamide linkage.
Acetamide Formation: The resulting sulfonamide is then coupled with an acetamide derivative containing the cyclohexenyl moiety under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-chloro-4-(1-phenylethylsulfamoyl)phenoxy]-N-[2-(cyclohexen-1-yl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the chloro and phenoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as an anti-inflammatory and analgesic agent in preclinical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[2-chloro-4-(1-phenylethylsulfamoyl)phenoxy]-N-[2-(cyclohexen-1-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is believed to interact with enzymes and receptors involved in inflammatory and pain pathways.
Pathways Involved: It may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators such as prostaglandins.
Comparison with Similar Compounds
Similar Compounds
2-(substituted phenoxy)-N-(1-phenylethyl) acetamide analogs: These compounds share a similar core structure but differ in the substituents attached to the phenoxy and acetamide groups.
Phenoxy acetamide derivatives: These include compounds with various functional groups attached to the phenoxy and acetamide moieties, offering different pharmacological properties.
Uniqueness
2-[2-chloro-4-(1-phenylethylsulfamoyl)phenoxy]-N-[2-(cyclohexen-1-yl)ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chloro and sulfonamide groups, in particular, contribute to its potential as a therapeutic agent with anti-inflammatory and analgesic effects.
Properties
IUPAC Name |
2-[2-chloro-4-(1-phenylethylsulfamoyl)phenoxy]-N-[2-(cyclohexen-1-yl)ethyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29ClN2O4S/c1-18(20-10-6-3-7-11-20)27-32(29,30)21-12-13-23(22(25)16-21)31-17-24(28)26-15-14-19-8-4-2-5-9-19/h3,6-8,10-13,16,18,27H,2,4-5,9,14-15,17H2,1H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRDVUVOBGVGTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)OCC(=O)NCCC3=CCCCC3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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